N'-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Description
The compound “N’-(4-chlorophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is a complex organic molecule. It contains a 4-chlorophenyl group, a 3,4-dimethoxyphenyl group, and a 4-methyl-1,3-thiazol-5-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 2,4-diarylquinoline derivative was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes .Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases are enzymes that hydrolyze esters and amides, playing a crucial role in drug metabolism and detoxification .
Mode of Action
Based on its structural similarity to 2-chloro-3′,4′-dimethoxybenzil, it may interact with its target enzyme (such as hce-2) and inhibit its activity . This could potentially alter the metabolism of certain drugs or toxins within the body.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-13-19(31-22(25-13)14-4-9-17(29-2)18(12-14)30-3)10-11-24-20(27)21(28)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBXGXQZTAHERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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